
(E)-3-(4-dimethylaminophenyl)-2-methylacrylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety. The presence of the dimethylamino group imparts significant electron-donating properties, making this compound an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester typically involves the condensation of 4-dimethylaminobenzaldehyde with methyl acrylate in the presence of a base such as piperidine. The reaction is carried out in an ethanol solution, and the product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its electron-donating properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
作用机制
The mechanism by which (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester exerts its effects is primarily through its electron-donating dimethylamino group. This group can interact with various molecular targets, influencing the electronic properties of the compound and facilitating its participation in different chemical reactions. The pathways involved often include nucleophilic addition and substitution reactions, where the dimethylamino group plays a crucial role in stabilizing reaction intermediates .
相似化合物的比较
Similar Compounds
(E)-3-(4-Dimethylaminophenyl)acrylic acid: Similar structure but lacks the methyl ester group.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is unique due to its specific combination of a dimethylamino group and a methyl ester group, which imparts distinct electronic properties and reactivity. This combination makes it particularly useful in applications requiring precise control over electronic effects and reactivity patterns .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
methyl (E)-3-[4-(dimethylamino)phenyl]-2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-10(13(15)16-4)9-11-5-7-12(8-6-11)14(2)3/h5-9H,1-4H3/b10-9+ |
InChI 键 |
XHWZYDHVSCSHKG-MDZDMXLPSA-N |
手性 SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C(=O)OC |
规范 SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


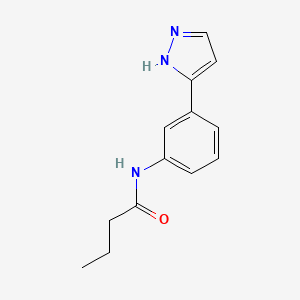
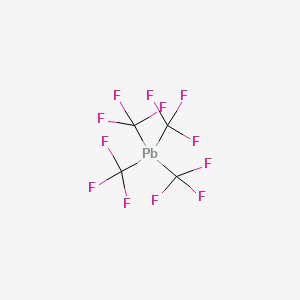
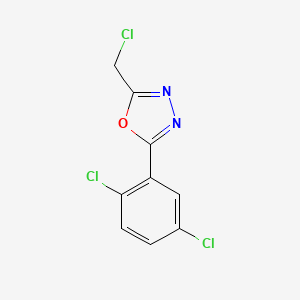
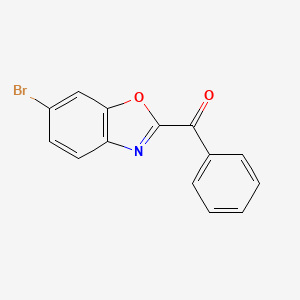

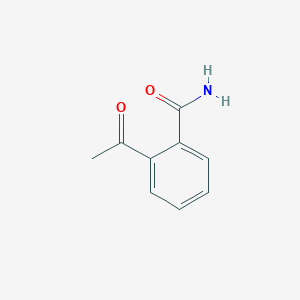

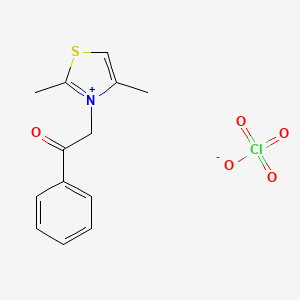
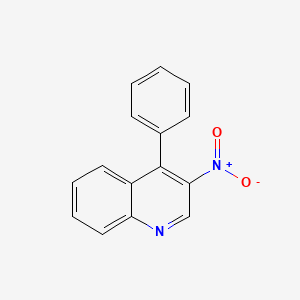
![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
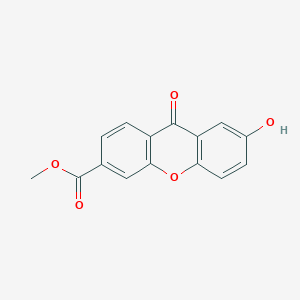
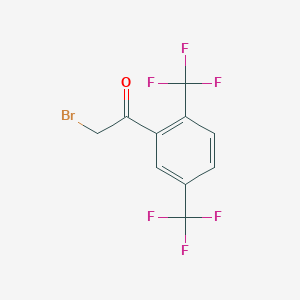
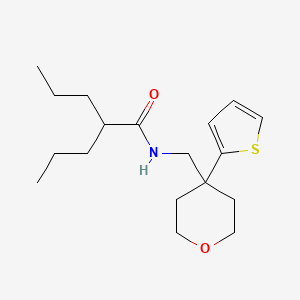
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
